pKa Comparison: 3-Bromopropionic Acid vs. 2-Bromopropionic Acid vs. Propionic Acid
Direct comparative measurement of acid strengths demonstrates that 3-bromopropionic acid (pKa = 4.00) is significantly less acidic than 2-bromopropionic acid (pKa = 2.97) but more acidic than unsubstituted propionic acid (pKa = 4.87) [1]. The β-bromo substituent exerts a weaker electron-withdrawing inductive effect than the α-bromo substituent, resulting in a pKa difference of approximately 1.03 units.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 4.00 (at 25°C) |
| Comparator Or Baseline | 2-Bromopropionic acid: 2.97; Propionic acid: 4.87 (both at comparable conditions) |
| Quantified Difference | ΔpKa = +1.03 vs. 2-bromopropionic acid; ΔpKa = -0.87 vs. propionic acid |
| Conditions | Aqueous potassium chloride solution, 25°C |
Why This Matters
This pKa difference dictates the compound‘s ionization state at physiological pH and influences reaction rates in pH-sensitive synthetic steps, making 3-bromopropionic acid the preferred choice when a less acidic, more pH-stable bromoalkanoic acid is required.
- [1] Saarinen H. The Acid Strengths of Propionic, 2-Bromopropionic and 3-Bromopropionic Acids in Aqueous Potassium Chloride Solutions. Acta Chemica Scandinavica. 1969;23:2542. View Source
